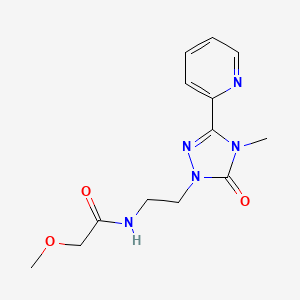

![molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2](/img/structure/B2466301.png)

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

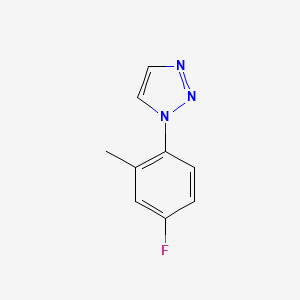

The compound “2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” belongs to the class of organic compounds known as pyrazolopyridines. These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are polycyclic compounds that have both a pyrazole ring and a pyridine ring in their structure .

Scientific Research Applications

Novel Synthesis Methods

- A four-component bicyclization strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines has been established, providing a flexible approach to create diverse structures, including cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Tu et al., 2014).

- An ultrasound-promoted synthesis method for fused polycyclic pyrazolo[3,4-b]pyridines offers a rapid, efficient approach with high yields (Nikpassand et al., 2010).

Corrosion Inhibition

- Pyrazolo[3,4-b]pyridine derivatives have been used as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications (Dandia et al., 2013).

Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including compounds similar to the one , have diverse biomedical applications, particularly in the development of novel therapeutics (Donaire-Arias et al., 2022).

Structural and Tautomeric Studies

- Studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have provided insights into their structural properties and preferred tautomeric forms (Quiroga et al., 1999).

Eco-Friendly Synthesis Approaches

- Environmentally friendly methods have been developed for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives, emphasizing the use of recyclable reaction media (Zhong et al., 2013).

Diversity-Oriented Synthesis

- Multi-component reactions involving heterocyclic active methylene compounds have been employed to create diverse bioactive polycyclic and spirocyclic heterocyclic compounds, including pyrazolo[3,4-b]pyridines (Jayarajan & Vasuki, 2012).

Anticorrosive Properties

- Aryl pyrazolo pyridine derivatives have shown effective anticorrosive properties on copper surfaces in hydrochloric acid, again underlining industrial applications (Sudheer & Quraishi, 2015).

Synthesis Efficiency and Stereoselectivity

- Microwave-assisted methods have been developed for the stereoselective synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting advances in synthetic efficiency and selectivity (Rahmati et al., 2010).

properties

IUPAC Name |

2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCSJIVSXLZJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

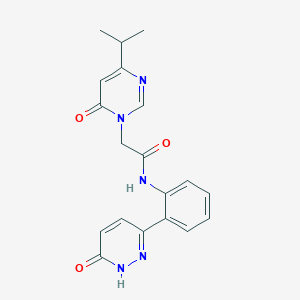

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)

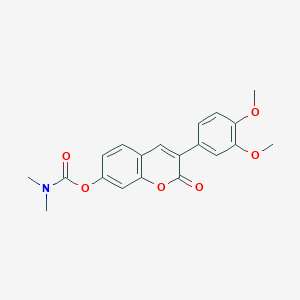

![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)

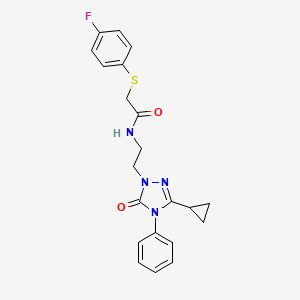

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)

![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)

![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)